1-tert-butyl-3-(4-methylphenyl)urea
Description
1-tert-Butyl-3-(4-methylphenyl)urea is a urea derivative featuring a tert-butyl group and a 4-methylphenyl substituent. Urea derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation. This compound’s structure combines hydrophobic (tert-butyl) and moderately lipophilic (4-methylphenyl) groups, which influence its solubility, bioavailability, and interaction with biological targets.
Properties
IUPAC Name |
1-tert-butyl-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-5-7-10(8-6-9)13-11(15)14-12(2,3)4/h5-8H,1-4H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWYQAMGQACBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-butyl-3-(4-methylphenyl)urea can be synthesized through the reaction of tert-butyl isocyanate with 4-methylphenylamine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for 1-tert-butyl-3-(4-methylphenyl)urea are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl-3-(4-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert the urea moiety into amine derivatives.
Substitution: The aromatic ring in 1-tert-butyl-3-(4-methylphenyl)urea can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of oxidized urea derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic urea compounds.
Scientific Research Applications
1-tert-butyl-3-(4-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
| Compound Name | Substituents/Functional Groups | Molecular Weight (g/mol) | Key Properties/Activities | References |
|---|---|---|---|---|
| 1-tert-Butyl-3-(4-methylphenyl)urea | tert-butyl, 4-methylphenyl | 221.3 (estimated) | Enhanced lipophilicity, metabolic stability | - |
| 3-(4-tert-Butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea | tert-butylphenyl, piperidine, tetrahydrofuran | 357.51 | Dual heterocycles improve receptor binding affinity | |
| 3-tert-Butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea | Thiophene, pyridine | ~340 (estimated) | Dual aromatic rings enhance π-π interactions | |
| 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea | Furan, pyridine, 4-methoxybenzyl | ~350 (estimated) | Methoxy group increases polarity, reducing membrane permeability | |
| 1-(4-Nitrophenyl)-3-(2,6-xylyl)urea | Nitro group, xylyl | ~285 (estimated) | Electron-withdrawing nitro group enhances reactivity | |
| 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)urea | Thiazole ring | ~275 (estimated) | Thiazole moiety confers antimicrobial activity |
Key Findings from Comparative Studies
Lipophilicity and Bioavailability
- The tert-butyl group in 1-tert-butyl-3-(4-methylphenyl)urea contributes to high lipophilicity (logP ~3.5), favoring membrane permeability compared to polar derivatives like 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea (logP ~2.8) .
- Metabolic Stability : The tert-butyl group reduces oxidative metabolism, enhancing half-life relative to compounds with electron-deficient aromatic systems (e.g., nitro-substituted derivatives in ).
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-tert-butyl-3-(4-methylphenyl)urea, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via urea-forming reactions, such as the coupling of 4-methylphenyl isocyanate with tert-butylamine. Key steps include solvent selection (e.g., dichloromethane or THF), temperature control (room temperature to reflux), and stoichiometric ratios. Reaction progress is monitored using TLC or HPLC. Post-synthesis purification involves column chromatography or recrystallization. Yield optimization may require adjusting reaction time (e.g., 12–24 hours) and catalyst use (e.g., triethylamine) .
Q. How is 1-tert-butyl-3-(4-methylphenyl)urea characterized structurally?
- Methodology : Structural confirmation employs:
- NMR spectroscopy : H and C NMR to identify aromatic protons (δ 6.8–7.4 ppm) and urea NH signals (δ 5.5–6.2 ppm).
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peak at m/z 247.2).
- FTIR : Detection of urea C=O stretch (~1640 cm) and N-H stretches (~3300 cm) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodology :
- Enzyme inhibition : Kinetic assays (e.g., fluorometric or colorimetric) using target enzymes (e.g., kinases or proteases) to measure IC values.
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess viability reduction.
- Receptor binding : Radioligand displacement studies (e.g., H-labeled ligands) to determine binding affinity (K) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this urea derivative?
- Methodology :
-
Analog synthesis : Introduce substituents (e.g., halogens, methoxy groups) on the phenyl or tert-butyl moieties.
-
Biological testing : Compare analogs in enzyme inhibition or cytotoxicity assays.
-
Data analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with activity.
Analog Structure Substituent Position Biological Activity (IC, μM) Reference 4-Fluorophenyl Para 0.45 3-Methoxyphenyl Meta 1.2
Q. What strategies mitigate hydrolysis or degradation of the urea moiety during storage or biological assays?
- Methodology :
- Stability studies : Monitor degradation via HPLC under varying pH (2–10), temperature (4–37°C), and light exposure.
- Formulation : Use lyophilization with stabilizers (e.g., trehalose) or store in anhydrous DMSO at -80°C.
- Kinetic analysis : Determine degradation half-life (t) using Arrhenius plots to predict shelf-life .
Q. How can pharmacokinetic properties (e.g., bioavailability, metabolic stability) be evaluated?
- Methodology :
- In vitro metabolic assays : Incubate with liver microsomes or hepatocytes to identify metabolites (LC-MS/MS).
- Caco-2 permeability : Assess intestinal absorption potential.
- Plasma protein binding : Equilibrium dialysis to measure free fraction .
Q. What computational methods predict target interactions for this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to proteins (e.g., COX-2 or EGFR).
- MD simulations : GROMACS or AMBER to study binding stability over time (50–100 ns trajectories).
- QSAR modeling : Generate predictive models using descriptors like logP, polar surface area, and H-bond donors .
Contradictions in Literature
- Synthetic yields : reports 60–70% yields under reflux, while suggests 45–55% at room temperature. This discrepancy highlights the need for condition-specific optimization .
- Biological activity : Fluorinated analogs in show higher potency than methoxy-substituted derivatives (), emphasizing substituent-driven activity differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
